Cas no 91925-82-5 (Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate)

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate is a synthetic benzoate derivative characterized by its benzyl-protected dihydroxybenzoate structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its key advantages include the presence of both hydroxyl and benzyloxy functional groups, which offer selective reactivity for further derivatization. The ester moiety enhances solubility in organic solvents, facilitating purification and handling. The compound's stability under controlled conditions makes it suitable for multi-step synthetic processes. Its structural features are valuable in the development of bioactive molecules, including antioxidants and polyphenolic analogs.
Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate structure
91925-82-5 structure
Product Name:Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
CAS No:91925-82-5
MF:C15H14O5
MW:274.268664836884
CID:1092424
PubChem ID:699167
Update Time:2025-10-30

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
    • methyl 3,5-dihydroxy-4-phenylmethoxybenzoate
    • HMS2273A18
    • SCHEMBL16250484
    • SMR000020898
    • CHEMBL1431142
    • SR-01000523720-1
    • Oprea1_216405
    • Benzoic acid, 3,5-dihydroxy-4-(phenylmethoxy)-, methyl ester
    • EU-0052078
    • SR-01000523720
    • MLS000085769
    • methyl4-(benzyloxy)-3,5-dihydroxybenzoate
    • 91925-82-5
    • AKOS001739999
    • STK759913
    • Inchi: 1S/C15H14O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3
    • InChI Key: HXUGADXSKBFNMU-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C(=CC(C(=O)OC)=CC=1O)O

Computed Properties

  • Exact Mass: 274.08412354g/mol
  • Monoisotopic Mass: 274.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 76Ų

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate Pricemore >>

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Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:91925-82-5)Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
Order Number:A939591
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:30
Price ($):194.0
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Additional information on Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate

Introduction to Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate (CAS No. 91925-82-5)

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate, with the CAS registry number 91925-82-5, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by its benzoate ester structure, which includes a methyl group attached to the benzoic acid moiety. The presence of hydroxyl groups at positions 3 and 5, along with a benzyloxy group at position 4, contributes to its versatile reactivity and functional diversity.

Recent studies have highlighted the importance of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate in the development of advanced materials and pharmaceuticals. Its aromatic structure and hydrophilic/hydrophobic balance make it an ideal candidate for use in drug delivery systems. Researchers have explored its ability to act as a bioisostere, where it can replace other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property has been leveraged in the design of new drugs targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate involves a series of carefully controlled reactions, often utilizing green chemistry principles to minimize environmental impact. One common approach involves the esterification of 4-(benzyloxy)-3,5-dihydroxybenzoic acid with methanol under acidic conditions. This method ensures high yields while maintaining the integrity of the compound's functional groups. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and improving product purity.

In terms of applications, Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate has shown promise in the field of cosmetic chemistry. Its ability to act as an emulsifier and stabilizer makes it valuable in the formulation of skin care products. Additionally, its antioxidant properties have been studied for their potential to protect against UV-induced skin damage. Collaborative research between chemists and dermatologists has led to innovative formulations that combine this compound with other bioactive agents for enhanced efficacy.

From an environmental perspective, the biodegradability of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate has been a topic of interest. Studies conducted under simulated environmental conditions suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. This finding is particularly relevant for industries seeking sustainable alternatives for their chemical formulations.

Looking ahead, ongoing research into Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate is focused on expanding its application scope while ensuring safety and sustainability. Collaborative efforts between academic institutions and industrial partners are expected to yield breakthroughs in areas such as drug delivery, material science, and personal care products. As our understanding of this compound deepens, its role in advancing modern chemistry is likely to grow significantly.

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Amadis Chemical Company Limited
(CAS:91925-82-5)Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
A939591
Purity:99%
Quantity:1g
Price ($):194.0
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